5H-pyrimido[5,4-e][1,4]diazepine
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Overview
Description
5H-pyrimido[5,4-e][1,4]diazepine is a heterocyclic compound that features a fused ring system combining pyrimidine and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-pyrimido[5,4-e][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method is the intramolecular amidation of N-((4-amino-6-chloropyrimidin-5-yl)methyl)-substituted amino acid esters . Another approach involves the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5H-pyrimido[5,4-e][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
5H-pyrimido[5,4-e][1,4]diazepine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5H-pyrimido[5,4-e][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound have been identified as inhibitors of c-Met kinase, which is involved in tumorigenesis and metastasis . The compound’s ability to inhibit this kinase is attributed to its binding to the active site, thereby preventing the phosphorylation of downstream targets and disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1,4]diazepine: This compound shares a similar fused ring system and has been studied for its potential as a c-Met kinase inhibitor.
9-chloro-4-methyl-6,11-dihydro-5H-benzo[b]pyrimido[4,5-e][1,4]diazepine: This derivative has been evaluated for its inhibitory effects against bromodomain-containing protein 4 (BRD4).
Uniqueness
5H-pyrimido[5,4-e][1,4]diazepine is unique due to its specific ring structure and the versatility it offers in terms of chemical modifications. This allows for the development of a wide range of derivatives with diverse biological activities. Its ability to inhibit multiple targets, such as c-Met kinase, further distinguishes it from other similar compounds .
Properties
CAS No. |
70623-80-2 |
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Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
5H-pyrimido[5,4-e][1,4]diazepine |
InChI |
InChI=1S/C7H6N4/c1-2-10-6-4-9-5-11-7(6)3-8-1/h1-5,10H |
InChI Key |
LHALJBGFCHNCIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC=NC=C2N1 |
Origin of Product |
United States |
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